5-Isopropylpyrazolidin-3-one
Description
5-Isopropylpyrazolidin-3-one is a pyrazolidin-3-one derivative characterized by an isopropyl substituent at the 5-position of the heterocyclic core. Pyrazolidin-3-ones are five-membered rings containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry. These compounds are renowned for their diverse pharmacological activities, including anti-inflammatory, antipyretic, and enzyme-inhibitory properties.
Properties
CAS No. |
174470-57-6 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.175 |
IUPAC Name |
5-propan-2-ylpyrazolidin-3-one |
InChI |
InChI=1S/C6H12N2O/c1-4(2)5-3-6(9)8-7-5/h4-5,7H,3H2,1-2H3,(H,8,9) |
InChI Key |
ZBKUUAFRZWBLBL-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=O)NN1 |
Synonyms |
3-Pyrazolidinone,5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylpyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated esters with hydrazine hydrate, which leads to the formation of the pyrazolidinone ring . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolidinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolidinones, while reduction can produce dihydropyrazolidinones .
Scientific Research Applications
5-Isopropylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 5-Isopropylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase or lipoxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolidin-3-one derivatives exhibit significant variations in biological activity depending on substituent patterns. Below is a structural and functional comparison of 5-Isopropylpyrazolidin-3-one with its closest analog reported in the literature:
Table 1: Structural and Pharmacological Comparison of Pyrazolidin-3-one Derivatives
Key Findings :
Substituent Effects on Activity: The 4-methoxyphenyl group at position 5 in the analog enhances lipoxygenase inhibition and CCK receptor antagonism compared to the simpler isopropyl group in this compound. Methoxy groups are known to improve solubility and hydrogen-bonding interactions with enzyme active sites . In contrast, this compound lacks this substituent, which may limit its target selectivity.
However, the methoxy and aryl groups in the analog may balance lipophilicity and metabolic stability, extending its half-life .
Biological Activity Gaps :
- While this compound’s activities are inferred from its structural class, the analog’s antipyretic and CCK antagonist effects are empirically validated, highlighting the importance of aryl substituents in driving these functions .
Research Findings and Data Analysis
Lipoxygenase Inhibition :
- The analog 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one demonstrates 50% inhibitory concentration (IC₅₀) values in the micromolar range against lipoxygenase, attributed to the methoxy group’s electron-donating effects stabilizing enzyme interactions .
CCK Receptor Antagonism :
- The analog’s CCK antagonism is linked to its 4-isopropylphenyl group, which mimics endogenous ligand motifs. This activity is absent in this compound, underscoring the role of position-1 substituents in receptor targeting .
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